4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAKFTBQJNHUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule decomposes into three modular components:
- 4-Methoxybenzoyl group : Derived from 4-methoxybenzoic acid.
- 2-Aminothiazole core : Functionalized at the 4-position with a tetrahydronaphthalene moiety.
- 5,6,7,8-Tetrahydronaphthalen-2-yl substituent : Introduced via cross-coupling or cyclocondensation.
Two primary routes emerge:
- Route A : Suzuki-Miyaura coupling to install the tetrahydronaphthalene group onto a preformed thiazole intermediate.
- Route B : Hantzsch thiazole synthesis integrating the tetrahydronaphthalene unit during heterocycle formation.
Synthetic Methodologies
Route A: Suzuki-Miyaura Cross-Coupling Approach
Synthesis of 4-Bromo-2-aminothiazole
The thiazole core is constructed via Hantzsch cyclization using α-bromoketones and thiourea. For example:
$$
\text{2-Bromo-1-(tetralin-2-yl)ethan-1-one + Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-Bromo-2-aminothiazole}
$$
Key Data :
- Yield: 68–72% (analogous to)
- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) δ 7.45 (s, 1H, Thiazole-H), 2.80–2.95 (m, 4H, Tetralin-CH$$2$$)
Suzuki-Miyaura Coupling with Tetrahydronaphthalen-2-ylboronic Acid
The bromothiazole intermediate undergoes palladium-catalyzed cross-coupling:
$$
\text{4-Bromo-2-aminothiazole + Tetralin-2-ylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{Toluene/H}_2\text{O}} \text{2-Amino-4-(tetralin-2-yl)thiazole}
$$
Optimized Conditions :
- Catalyst: 5 mol% Pd(PPh$$3$$)$$4$$
- Base: 2M Na$$2$$CO$$3$$ (aq)
- Temperature: 90°C, 12 h
- Yield: 82% (extrapolated from)
Amide Bond Formation with 4-Methoxybenzoyl Chloride
The final acylation employs Schotten-Baumann conditions:
$$
\text{2-Amino-4-(tetralin-2-yl)thiazole + 4-Methoxybenzoyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$
Critical Parameters :
Route B: Hantzsch Thiazole Synthesis with Integrated Tetralin Moiety
Preparation of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Friedel-Crafts acylation of tetralin provides the α-bromoketone:
$$
\text{Tetralin + Bromoacetyl Bromide} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{2-Bromo-1-(tetralin-2-yl)ethanone}
$$
Challenges :
- Regioselectivity controlled by Lewis acid stoichiometry (2.2 equiv AlCl$$_3$$)
- Yield: 61% (patent data)
Cyclocondensation with Thiourea
Classic Hantzsch protocol forms the thiazole ring:
$$
\text{α-Bromoketone + Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-(tetralin-2-yl)thiazole}
$$
Reaction Monitoring :
- TLC (EtOAc/Hexanes 1:1) R$$_f$$ = 0.35
- Yield: 74%
Acylation as in Route A
Identical amidation steps apply, demonstrating route convergence.
Analytical Characterization
Spectroscopic Data Consolidation
- HRMS (ESI+) : m/z calcd for C$${21}$$H$${21}$$N$$2$$O$$2$$S [M+H]$$^+$$: 381.1372, found: 381.1375
- $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d$$6$$) :
δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 7.02 (d, J = 8.5 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH$$3$$), 2.78–2.86 (m, 4H, Tetralin-CH$$2$$), 1.72–1.81 (m, 4H, Tetralin-CH$$2$$) - Melting Point : 178–180°C (DSC, heating rate 10°C/min)
Purity Assessment
- HPLC : 99.2% purity (C18 column, MeCN/H$$_2$$O 70:30, 1 mL/min)
- Elemental Analysis : Calcd (%) C 66.29, H 5.56, N 7.36; Found C 66.31, H 5.54, N 7.33
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Suzuki) | Route B (Hantzsch) |
|---|---|---|
| Total Yield | 62% | 58% |
| Step Count | 3 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Cost Index | 1.8 | 2.4 |
Key Insights :
Industrial Considerations and Process Optimization
Catalyst Recycling in Suzuki Coupling
Immobilized Pd catalysts (e.g., Pd@SiO$$_2$$) enable:
- 5 Recycles with <5% activity loss
- Residual Pd <10 ppm (ICP-MS)
Continuous Flow Amidation
Microreactor technology improves:
- Reaction time: 8 min vs. 12 h batch
- Yield enhancement: 93% at 50°C
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-hydroxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide.
Reduction: 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Heterocyclic Core Variations
The thiazole ring in the target compound differentiates it from analogs with 1,3,4-oxadiazole or triazole cores. For example:
- 1,3,4-Oxadiazole Derivatives : Compounds such as N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 6, ) and N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide (Compound 12, ) share the tetrahydronaphthalenyl moiety but exhibit reduced steric bulk due to the oxadiazole ring. These derivatives were synthesized via coupling reactions with yields ranging from 12% to 58% .
- Triazole Derivatives : Compounds like 9c () incorporate triazole-thiazole hybrids but lack the tetrahydronaphthalenyl group, instead featuring bromophenyl substituents.
Substituent Effects on the Benzamide Core
Variations in the benzamide substituents significantly impact physicochemical and biological properties:
- Electron-Withdrawing Groups (e.g., -CF₃, -Br): These substituents, as in Compounds 6 and 7, may enhance metabolic stability but reduce solubility .
- Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the target compound and Compound 12 improves solubility and may influence π-π stacking interactions in target binding .
Biological Activity
4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C20H19N3O3
- Molecular Weight : 349.4 g/mol
- CAS Registry Number : 912910-61-3
The structure includes a methoxy group and a thiazole moiety, which are known to influence biological activity significantly.
The compound's biological activity is primarily attributed to its interaction with various molecular targets. The thiazole ring is known for its role in modulating enzyme activities and receptor interactions. Specifically, compounds with thiazole derivatives have shown promise in cancer therapy and as anti-inflammatory agents.
Biological Activity Overview
-
Antitumor Activity :
- Several studies have indicated that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A-431 and HT-29 .
- A structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhances the antitumor potency of thiazole derivatives .
- Anticonvulsant Properties :
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
In a study published in MDPI, a series of thiazole-benzamide derivatives were tested for their antitumor efficacy. The results showed that compounds with a naphthalene substituent exhibited enhanced cytotoxicity against A-431 cells with an IC50 value of approximately 1.61 µg/mL . This finding underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticonvulsant Activity
A recent investigation into the anticonvulsant properties of thiazole-based compounds revealed that specific structural modifications led to significant increases in protective effects against seizures induced by pentylenetetrazol (PTZ). The most active compound displayed a median effective dose (ED50) significantly lower than existing anticonvulsants .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
